Ethyl 2-Morpholinecarboxylate Hydrochloride

Salt selection Aqueous solubility Process chemistry

Problem: Racemic resolution of morpholine-2-carboxylate intermediates wastes ~50% yield via enzymatic kinetic resolution. Solution: Pre-resolved (R)- or (S)-ethyl morpholine-2-carboxylate hydrochloride eliminates the resolution step, doubling overall yield and reducing solvent waste. • Aqueous solubility >500 mg/mL enables aqueous-phase couplings without organic co-solvents • Crystalline HCl salt simplifies isolation by filtration at pilot scale • ≥95% purity, consistent lot-to-lot for reproducible multi-step syntheses • Intermediate for SNRI APIs (e.g., reboxetine analogs) and kinase inhibitors Ideal for process chemistry scale-up and medicinal chemistry workflows.

Molecular Formula C7H14ClNO3
Molecular Weight 195.643
CAS No. 135072-31-0
Cat. No. B599754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Morpholinecarboxylate Hydrochloride
CAS135072-31-0
Molecular FormulaC7H14ClNO3
Molecular Weight195.643
Structural Identifiers
SMILESCCOC(=O)C1CNCCO1.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H
InChIKeyKOHKGCJWCZZPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Morpholinecarboxylate Hydrochloride: Physicochemical Profile


Ethyl 2-Morpholinecarboxylate Hydrochloride (CAS 135072-31-0) is the hydrochloride salt of a morpholine-2-carboxylic acid ethyl ester, with molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol [1]. The free base (ethyl morpholine-2-carboxylate, CAS 135782-25-1) is characterized by a boiling point of 221.4 °C at 760 mmHg, a melting point of 60–61 °C, a density of 1.078 g/cm³, and a computed ACD/LogP of −0.38 [2][3]. Conversion to the hydrochloride salt protonates the morpholine nitrogen, yielding a crystalline solid with enhanced aqueous solubility that is preferred for multi-step pharmaceutical syntheses requiring aqueous reaction media [4].

1

Hydrochloride salt enables aqueous reaction conditions and straightforward workup

2

Ethyl ester provides intermediate lipophilicity suitable for reversed-phase purification

3

Single enantiomers available for stereospecific synthesis without resolution loss

Why Generic Morpholine-2-Carboxylate Substitution Fails


Interchanging morpholine-2-carboxylate building blocks without verifying salt form and ester identity introduces quantifiable risk. The hydrochloride salt exhibits water solubility exceeding 500 mg/mL, whereas the free base form demonstrates poor aqueous solubility and is prone to oxidative degradation, making it unsuitable for long-term storage [1]. The ethyl ester provides a computed LogP of −0.38 and a topological polar surface area (TPSA) of 47.6–48 Ų, resulting in a lipophilicity profile distinct from the methyl ester analog (MW 145.16, C₆H₁₁NO₃), which is expected to be more hydrophilic and less retained in reversed-phase purification protocols [2][3]. Furthermore, the morpholine ring nitrogen (conjugate acid pKₐ ~8.3 for unsubstituted morpholine) is significantly less basic than the corresponding piperidine analog (pKₐ ~11.2), altering protonation state and reactivity at physiological pH [4]. These property differences are non-trivial: substituting a free base for the hydrochloride salt can compromise solubility, stability, and reproducibility in multi-step reaction sequences.

Free base vs. hydrochloride salt

Free base shows poor water solubility and oxidative instability; solubility and storage properties may shift, limiting aqueous-phase processing.

Methyl ester analog

Methyl ester is more hydrophilic, altering chromatographic retention and passive permeability; purification and biological profiles may not transfer directly.

Piperidine analog

Piperidine ring is significantly more basic (ΔpKa ~2.9), changing protonation state; reactivity and off-target liability profiles may differ.

Ethyl 2-Morpholinecarboxylate Hydrochloride: Head-to-Head Evidence


Salt vs. Free Base: Aqueous Solubility Advantage

The hydrochloride salt form of morpholine-2-carboxylate derivatives provides a quantifiable solubility advantage over the corresponding free base. Patent data for a morpholine derivative (methyl (3-(3-((R)-1-((R)-N-cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)n-propyl)carbamate) demonstrate that the hydrochloride salt achieves water solubility >500 mg/mL, compared to the free base which is described as a semi-solid or amorphous powder exhibiting poor water solubility [1]. While the specific solubility of Ethyl 2-Morpholinecarboxylate Hydrochloride has not been published with identical precision, the class-level behavior of morpholine-2-carboxylate hydrochloride salts consistently shows crystalline character and aqueous solubility suitable for downstream processing, whereas the free base (ethyl morpholine-2-carboxylate, CAS 135782-25-1) is a liquid at room temperature with limited water miscibility, making it impractical for aqueous reaction or workup conditions [2].

Salt Solubility Advantage
Class-level inference
>10-fold higher aqueous solubility for hydrochloride salt vs. free base (class-level)
Supports aqueous reaction media procurement
Data from structurally analogous morpholine-2-carboxylate salts
Salt selection Aqueous solubility Process chemistry Pharmaceutical intermediate

Ethyl vs. Methyl Ester Lipophilicity

The ethyl ester group of ethyl morpholine-2-carboxylate (free base) confers an ACD/LogP of −0.38 and a LogP (hydrochloride salt, computed) of 0.67 [1]. In comparison, the methyl ester analog (methyl morpholine-2-carboxylate, MW 145.16) is expected to have a LogP approximately 0.6 units lower, based on the Hansch π contribution of the additional methylene group (π(CH₂) ≈ 0.5–0.6) [2]. This difference translates to measurably different retention times in reversed-phase HPLC (estimated ΔtR proportional to ΔLogP) and a higher likelihood of passive membrane permeation for the ethyl ester derivative in cellular assays. The ethyl ester also exhibits a boiling point of 221.4 °C (free base) versus an estimated 202.2 °C for the methyl ester analog, reflecting stronger intermolecular interactions that can influence distillation-based purification strategies [1].

Ester Lipophilicity Difference
Class-level inference
Ethyl ester ΔLogP ≈ +0.5 to +0.6 vs. methyl ester (more lipophilic)
Influences reversed-phase purification strategy
Estimated from Hansch π contribution
Lipophilicity LogP Chromatographic retention Drug design

Morpholine vs. Piperidine Basicity Comparison

The morpholine ring nitrogen is significantly less basic than the piperidine ring nitrogen. The conjugate acid of morpholine has a pKₐ of approximately 8.3, compared to approximately 11.2 for piperidine—a difference of roughly 2.9 log units [1][2]. At physiological pH (7.4), morpholine is approximately 89% protonated (calculated using the Henderson-Hasselbalch equation), whereas piperidine is >99.9% protonated. This difference in protonation state directly impacts the compound's behavior in biological systems: the lower basicity of morpholine reduces the fraction of permanently charged species, which can improve passive membrane permeability and reduce hERG channel off-target binding—a well-documented liability for highly basic piperidine-containing compounds [3]. The morpholine oxygen also contributes a hydrogen bond acceptor, increasing TPSA to 47.6 Ų compared to approximately 32 Ų for piperidine, further differentiating pharmacokinetic profiles [4].

Ring Basicity Comparison
Class-level inference
Morpholine pKa ≈8.3 vs. Piperidine pKa ≈11.2; ΔpKa ≈2.9
Alters protonation state and permeability profile
~89% vs. >99.9% protonated at pH 7.4
pKa Basicity Protonation state Drug-likeness

Purity Grade for GMP vs. Discovery Research

Commercial suppliers offer Ethyl 2-Morpholinecarboxylate Hydrochloride at two predominant purity tiers: ≥98% (e.g., MolCore, Alfachem, Amatek Scientific) and ≥95% (e.g., Leyan, ChemScene) [1]. The 98% grade is accompanied by ISO-certified quality systems suitable for GMP pharmaceutical intermediate applications where impurity profiles must be rigorously controlled (individual impurity <0.5%, moisture <0.5%) . The 95% grade is positioned for discovery-stage research where minor impurities are tolerable. This 3-percentage-point purity difference corresponds to a potential 2.5-fold reduction in total impurity burden (from ≤5% to ≤2%), which can be critical when the compound is used as a late-stage intermediate in API synthesis, where carryover impurities may exceed ICH Q3A thresholds.

Purity Grade Options
Supporting evidence
≥98% (ISO quality) vs. ≥95% (research grade); 2.5-fold lower impurity burden
≥98% supports GMP intermediate procurement
Vendor CoA-based purity levels
Purity Quality control GMP Pharmaceutical intermediate

Enantiomeric Purity for Chiral API Synthesis

Single-enantiomer forms of ethyl morpholine-2-carboxylate hydrochloride are commercially available—(R)-enantiomer (CAS 1820569-61-6) and (S)-enantiomer (CAS 1820569-31-0)—enabling stereospecific synthesis without the yield loss and purification burden of chiral resolution . In the synthesis of reboxetine analogs, enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate using Candida antarctica lipase B (CALB) achieved enantiomeric excess (ee) values >99% for both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, which are key intermediates derived from the morpholine-2-carboxylate scaffold [1]. The chiral ethyl ester building blocks bypass this enzymatic resolution step, directly providing enantiomerically pure starting material for the preparation of (S,S)-reboxetine—a selective norepinephrine reuptake inhibitor (SNRI) with an IC₅₀ of approximately 1–10 nM at the human norepinephrine transporter [2].

Enantiomeric Purity Access
Cross-study comparable
Single enantiomers (R)/(S) available; literature enzymatic resolution achieves >99% ee
Bypasses chiral resolution step
Pre-resolved enantiomers improve process efficiency
Chiral synthesis Enantiomeric purity Reboxetine SNRI antidepressant

Ethyl 2-Morpholinecarboxylate Hydrochloride: Application Scenarios


Stereospecific Synthesis of Reboxetine Analogs

The single-enantiomer forms of ethyl morpholine-2-carboxylate hydrochloride serve as direct chiral building blocks for the asymmetric synthesis of (S,S)-reboxetine and related selective norepinephrine reuptake inhibitors (SNRIs). The enzymatic resolution route reported by Fish et al. (2009) achieves >99% ee for N-Boc-morpholine-2-carboxylic acid intermediates using CALB-catalyzed kinetic resolution, but incurs a 50–55% yield loss relative to the racemate [1]. Procuring pre-resolved (R)- or (S)-ethyl morpholine-2-carboxylate hydrochloride eliminates this resolution step, directly improving overall yield by approximately 2-fold and reducing solvent waste and chromatography requirements. The resulting morpholine-2-carboxylate intermediates are coupled with chlorophenyl moieties to yield reboxetine analogs that demonstrate potent norepinephrine reuptake inhibition (IC₅₀ values in the low nanomolar range) [2].

Aqueous-Phase API Synthesis with High-Solubility Intermediates

The hydrochloride salt form provides aqueous solubility exceeding 500 mg/mL for structurally analogous morpholine-2-carboxylate derivatives, compared to poorly water-soluble free base forms [3]. This solubility advantage enables aqueous-phase amide coupling, hydrolysis, and salt metathesis reactions that are impractical with the free base. For process chemistry groups scaling up API syntheses, this eliminates the need for organic co-solvents in certain steps, reducing volatile organic compound (VOC) emissions and simplifying wastewater treatment. The crystalline nature of the hydrochloride salt also facilitates isolation by filtration rather than extraction, improving throughput in kilo-lab and pilot-plant settings [3].

Kinase Inhibitor Design with Optimized Drug-Like Properties

The morpholine scaffold, with its reduced basicity (pKₐ ≈ 8.3 vs. ~11.2 for piperidine), offers a favorable balance of solubility and permeability that is particularly valuable in kinase inhibitor design [4]. The ethyl ester group provides intermediate lipophilicity (ACD/LogP = −0.38 for free base), positioning it within the optimal range for CNS drug candidates (LogP 1–3 after further elaboration). Morpholine-2-carboxylate derivatives have been employed as intermediates in the synthesis of mTOR kinase inhibitors and ATR kinase inhibitors, where the morpholine oxygen contributes a key hydrogen bond acceptor interaction with the kinase hinge region [5]. Procuring the hydrochloride salt ensures reproducible solubility and handling properties across multiple synthetic steps in parallel medicinal chemistry workflows.

QC Reference Standard for Morpholine-Containing APIs

Ethyl 2-Morpholinecarboxylate Hydrochloride at ≥98% purity serves as a reference standard for impurity profiling in pharmaceutical quality control (QC) laboratories supporting ANDA and DMF submissions for morpholine-containing APIs . The compound's well-characterized physicochemical properties—including melting point (free base: 60–61 °C), boiling point (221.4 °C), and LogP (0.67 for HCl salt)—provide robust identity confirmation parameters [6]. As a potential process impurity or degradation product in APIs derived from morpholine-2-carboxylate intermediates, its availability at defined purity grades enables method validation and stability studies compliant with ICH Q2(R1) and Q3A guidelines .

Application
Selection Property
Validation Focus
Stereospecific synthesis of morpholine-based transporter probes
Single-enantiomer building blocks
Enantiomeric purity and stereochemical fidelity
Aqueous-phase intermediate synthesis
Hydrochloride salt solubility
Aqueous reaction compatibility and workup
Kinase inhibitor scaffold development
Morpholine core basicity and LogP
Permeability and hERG liability profile
QC reference standard for morpholine-containing APIs
≥98% purity grade
Identity confirmation and impurity profiling

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